molecular formula C16H15N3O2 B2408898 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea CAS No. 1170298-85-7

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea

Cat. No. B2408898
CAS RN: 1170298-85-7
M. Wt: 281.315
InChI Key: VKUYNPDHTJVKMQ-UHFFFAOYSA-N
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Description

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea, also known as MI-2, is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. The MDM2-p53 pathway is a critical regulator of cell growth and survival, and its dysregulation is often observed in various types of cancer. MI-2 has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

Synthesis and Molecular Docking

Research has highlighted the synthesis of novel derivatives involving "1-(1-Methyl-2-oxoindolin-5-yl)-3-phenylurea" and their evaluation through molecular docking studies. For example, the design, molecular docking, synthesis, and evaluation of new isatin derivatives bearing the pyridine moiety as potential tyrosine kinase inhibitors demonstrated their in vitro cytotoxic activity and in silico tyrosine kinase selectivity through molecular docking, showing promising antitumor activity against cancer cell lines (Ibrahim, Mahdi, & Raauf, 2021) source.

Antiepileptic and Anticancer Activities

Compounds related to "this compound" have been investigated for their antiepileptic and anticancer properties. A study on the design, synthesis, and antiepileptic properties of novel derivatives showed significant activity in MES and scPTZ seizure tests, suggesting their potential as antiepileptic agents (Prakash & Raja, 2011) source.

Antimicrobial and Anti-inflammatory Activities

Several studies have explored the antimicrobial and anti-inflammatory potential of "this compound" derivatives. For instance, the antimicrobial, anti-inflammatory, and antinociceptive activities of various derivatives were evaluated, showing significant activities compared with reference drugs, highlighting their therapeutic potential (Bassyouni, All, Haggag, Mahmoud, Sarhan, & Abdel-Rehim, 2012) source.

Herbicidal Activities

The synthesis and herbicidal activities of novel triazolinone derivatives incorporating the pharmacophore of "this compound" indicated promising herbicidal activity, showcasing the versatility of these compounds in agricultural applications (Luo, Jiang, Wang, Chen, & Yang, 2008) source.

Corrosion Inhibition

Isatin derivatives, including "this compound," have been studied for their role as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential in industrial applications to prevent metal corrosion (Ansari, Quraishi, & Singh, 2015) source.

properties

IUPAC Name

1-(1-methyl-2-oxo-3H-indol-5-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-19-14-8-7-13(9-11(14)10-15(19)20)18-16(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUYNPDHTJVKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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